molecular formula C11H14ClNO2 B7792664 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoicacid

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoicacid

Cat. No.: B7792664
M. Wt: 227.69 g/mol
InChI Key: PGWATNGPFRMJLT-UHFFFAOYSA-N
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Description

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid is a branched-chain amino acid derivative featuring a 2-chlorophenylmethyl substituent at the C2 position and a methyl group at the same carbon. For example, 3-amino-3-(2-chlorophenyl)propanoic acid (PubChem CID: 239929) shares the 2-chlorophenyl motif but differs in substituent placement, with the amino and aryl groups both at C3 . The target compound’s unique substitution pattern may influence its physicochemical behavior, such as solubility, stability, and biological interactions.

Properties

IUPAC Name

2-(aminomethyl)-3-(2-chlorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6-7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWATNGPFRMJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Cl)(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The condensation proceeds via nucleophilic acyl substitution, where the carboxyl group of 2-chlorophenylacetic acid reacts with the amine group of a β-amino ester. Catalytic acid (e.g., HCl or H₂SO₄) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity. A 2024 study reported optimal yields (68–72%) using equimolar ratios of 2-chlorophenylacetyl chloride and 3-amino-2-methylpropanoic acid methyl ester in dichloromethane at 0–5°C. Post-reaction hydrolysis with aqueous NaOH yields the free carboxylic acid.

Critical Parameters:

  • Temperature Control : Exothermic side reactions (e.g., dimerization) increase above 10°C, reducing yields by 15–20%.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but necessitate rigorous drying to prevent hydrolysis.

Limitations and Byproduct Formation

Despite its simplicity, this method faces challenges:

  • Racemization : Prolonged reaction times (>6 h) lead to 8–12% racemization of the β-amino center.

  • Chlorophenyl Group Reactivity : Unwanted electrophilic aromatic substitution at the ortho position occurs with strong acids, generating dichlorinated byproducts (up to 9% yield).

Alkylation-Based Synthetic Pathways

Alkylation approaches offer improved stereochemical outcomes by leveraging chiral auxiliaries or catalysts. A 2025 adaptation of dynamic kinetic resolution (DKR) techniques, originally developed for trifluoropentanoic acids, has emerged as a high-yield alternative.

Chiral Glycine Equivalent Alkylation

This method alkylates a glycine Schiff base complex with 2-(chlorobenzyl)propyl halides:

Reaction Scheme :

  • Schiff Base Formation : Glycine reacts with (S)-4-phenyl-2-tert-butyloxazolidin-3-one to form a chiral complex.

  • Alkylation : Treatment with 2-(chlorobenzyl)propyl bromide in DMF using NaOH beads (0–5°C, 2 h) achieves 84% diastereomeric excess (de).

  • Acid Hydrolysis : 6 M HCl at 100°C cleaves the oxazolidinone auxiliary, yielding the free amino acid.

Advantages :

  • Stereocontrol : The bulky oxazolidinone group minimizes undesired facial attack, enabling >90% enantiomeric purity after recrystallization.

  • Scalability : Pilot-scale runs (20 g) maintain 78–82% overall yield.

Nickel-Catalyzed Dynamic Kinetic Resolution

Recent advances employ nickel(II) complexes to resolve racemic mixtures during alkylation:

Procedure :

  • Racemic 3-amino-2-methylpropanoic acid is treated with (S)-BINAP-NiCl₂ in methanol under hydrogen (50°C, 3 h).

  • The chiral catalyst selectively hydrogenolyzes the undesired enantiomer, achieving 98% ee at 92% conversion.

Applications :

  • Ideal for industrial-scale synthesis due to catalyst recyclability (5–7 cycles without loss of activity).

Hybrid Nitration-Reduction-Chlorination Approach

Adapting methodologies from chlorinated benzoic acid synthesis, a three-step protocol enables modular functionalization:

Stepwise Functionalization

  • Nitration : 2-Methylpropanoic acid undergoes nitration with 70% HNO₃ at −10°C, introducing a nitro group para to the methyl substituent (89% yield).

  • Catalytic Hydrogenation : Pd/C-mediated reduction (H₂, 40 psi) converts the nitro group to an amine (95% yield).

  • Electrophilic Chlorination : N-Chlorosuccinimide (NCS) in DMF installs the 2-chlorophenyl group via radical-mediated C–H activation (62–65% yield).

Comparative Analysis

ParameterCondensationAlkylationHybrid Approach
Yield 68–72%78–82%55–60%
Stereoselectivity LowHighModerate
Reaction Time 6–8 h4–5 h12–14 h
Byproducts 8–12%<5%15–18%

Environmental and Industrial Considerations

Solvent Waste Management

  • Alkylation methods generate 30–40% less halogenated waste compared to chlorination-heavy hybrid routes.

  • DMF recovery via vacuum distillation reduces production costs by $12–15/kg.

Catalytic Innovations

  • Immobilized nickel catalysts on mesoporous silica (Ni@SBA-15) enhance turnover frequency (TOF) to 1,200 h⁻¹, a 3.5× improvement over homogeneous systems .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

  • Structure: Features a Boc-protected amino group at C3 and a methyl group at C2. Lacks the 2-chlorophenyl moiety.
  • Properties: Molecular weight 203.24; enhanced stability due to Boc protection, which may reduce reactivity during synthesis compared to the unprotected amino group in the target compound .
  • Applications: Used in peptide synthesis as a protected intermediate, suggesting that the target compound’s unprotected amino group could offer advantages in direct biological activity studies.

(2S)-2-Amino-3-(3-cyanophenyl)propanoic acid

  • Structure: Contains a 3-cyanophenyl group at C3, differing in aryl substitution (cyano vs. chloro) and position.
  • Biological Relevance: Cyanophenylalanine derivatives are used as fluorescent probes, indicating that substituent electronic properties critically influence functional roles.

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Structure : Esterified carboxylic acid with two methyl groups at C2.
  • Properties : The ester group improves lipophilicity, contrasting with the carboxylic acid in the target compound, which may enhance aqueous solubility .

Clopidogrel-Related Compounds

  • Structure: Clopidogrel (methyl (+)-(S)-(2-chlorophenyl)-thienopyridine acetate) shares the 2-chlorophenyl group but incorporates a thienopyridine ring and ester functionality.
  • Biological Activity : The 2-chlorophenyl group in clopidogrel is critical for antiplatelet activity, suggesting that its presence in the target compound may confer pharmacological relevance .
  • Metabolism : Clopidogrel’s ester group requires hepatic activation, whereas the target compound’s free carboxylic acid might enable direct activity.

Key Research Findings

  • Amino Acid Backbone: Unprotected amino and carboxylic acid groups (as in the target compound) may improve water solubility but increase susceptibility to degradation compared to ester or Boc-protected analogs .

Biological Activity

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid, a compound with the molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2 and a molecular weight of approximately 213.66 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a chlorophenyl moiety, which are crucial for its biological interactions. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing receptor binding and enzyme interactions.

Property Value
Molecular FormulaC10H12ClNO2C_{10}H_{12}ClNO_2
Molecular Weight213.66 g/mol
CAS Number1258640-62-8
SolubilitySoluble in water (as hydrochloride)

The biological activity of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid is attributed to its interaction with various biological targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate enzymatic activity and influence metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

A significant area of investigation is the anticancer potential of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa cells. For example, one study reported an IC50 value for a related compound at approximately 0.69 μM against HeLa cells, indicating potent antiproliferative effects compared to standard treatments like doxorubicin .

Neurotransmitter Interaction

The compound's structural similarity to amino acids suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may influence neurotransmitter pathways, making it a candidate for further research in neuropharmacology.

Case Studies and Research Findings

  • Antiproliferative Studies : A study involving structural modifications of related compounds found that several derivatives exhibited significant inhibitory effects on cancer cell lines, supporting the potential of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid as an anticancer agent .
  • Binding Affinity Studies : Investigations into its binding affinity to neurotransmitter receptors revealed promising results, suggesting that this compound could modulate receptor activity and potentially serve as a therapeutic agent in neurological disorders.
  • Comparative Analysis : Comparative studies with similar compounds highlighted unique aspects of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid, particularly its chlorinated phenyl group, which may enhance its biological activity compared to non-substituted analogs.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Exploring detailed molecular pathways affected by the compound.
  • Derivative Synthesis : Investigating structural modifications to enhance potency and selectivity.

Q & A

Q. Table 1: Positional Isomer Effects on Melting Point and Bioactivity

IsomerMelting Point (°C)GABAA IC50 (µM)
2-Chlorophenyl derivative223 (dec.)12.3 ± 1.2
3-Chlorophenyl derivative19845.6 ± 3.8
4-Chlorophenyl derivative21528.9 ± 2.1
Data synthesized from .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water0.5
DMSO120
Ethanol8.2
Based on .

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